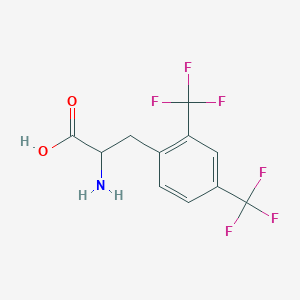

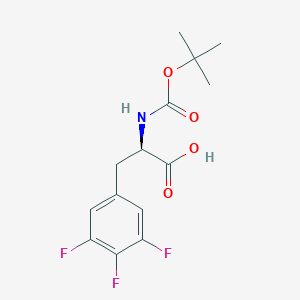

2-Bromo-5-(trifluoromethoxy)phenylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve regioselective bromination techniques, as seen in the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where bromination of 4-methoxyphenylacetic acid was achieved using bromine in acetic acid . Similarly, the synthesis of 2,4,5-Trifluorophenylacetic acid from tetrafluorobenzene and ethyl cyanoacetate suggests a pathway that could potentially be adapted for the synthesis of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid by incorporating both bromination and trifluoromethoxylation steps .

Molecular Structure Analysis

The molecular structure of brominated and trifluoromethylated compounds can be characterized using techniques such as X-ray diffraction analysis. For example, the crystal structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was determined, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . This information can be useful in predicting the molecular geometry and possible reactivity of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid.

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds can vary depending on the nature of the substituents and the reaction conditions. For instance, the photolysis of 2,2,2-tribromoethyl-(2'-phenylacetate) in different solvents leads to various stable products, indicating that solvent choice can significantly influence the outcome of reactions involving brominated compounds . This knowledge can be applied to understand the reactivity of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and trifluoromethylated aromatic compounds are influenced by the presence of electron-withdrawing groups. These groups can affect the acidity of the carboxylic acid moiety, the solubility of the compound, and its overall reactivity. The synthesis of 2-aryl-3,3,3-trifluoropropanoic acids and their application in the synthesis of non-steroidal anti-inflammatory drugs highlight the importance of trifluoromethyl groups in modulating the properties of aromatic acids .

Wissenschaftliche Forschungsanwendungen

Photolysis and Reaction Mechanisms

- The photochemistry of bromo-substituted phenylacetate compounds, including those with trifluoromethoxy groups, has been studied, revealing complex reaction mechanisms influenced by solvent types (Denning & Falvey, 2013).

Synthetic Chemistry and Derivatization

- There's significant research on the synthesis and structural transformation of trifluoromethoxy-substituted compounds. One study discusses the generation of nitrogen-containing metabolites from bromo-substituted phenoxy acetic acid derivatives (Fujita et al., 2001).

- In another study, the synthesis of oxadiazole analogues, which include bromo-trifluoromethoxy phenyl compounds, shows potential larvicidal activity (Santhanalakshmi et al., 2022).

Molecular and Biological Studies

- There's a focus on the metabolism of related bromo-substituted compounds, which can aid in understanding the biological pathways and potential applications of 2-Bromo-5-(trifluoromethoxy)phenylacetic acid. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in various species including humans has been examined (Carmo et al., 2005).

Analytical Chemistry and Environmental Studies

- Studies have been conducted on the synthesis, structure, and reactivity of halogen-substituted phenylacetic acids, which is important for environmental analysis and the development of new analytical methods (Srivastava et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFBPCUCBYAIIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382573 |

Source

|

| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethoxy)phenylacetic acid | |

CAS RN |

887266-81-1 |

Source

|

| Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.